Methyl 2-propylpent-2-enoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 2-propylpent-2-enoate is an organic compound with the molecular formula C9H16O2. It is an ester derived from the reaction of 2-propylpent-2-enoic acid and methanol. This compound is known for its applications in various fields, including polymer synthesis and fragrance chemistry .

準備方法

Synthetic Routes and Reaction Conditions: Methyl 2-propylpent-2-enoate can be synthesized through the esterification of 2-propylpent-2-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion. The general reaction is as follows:

2-propylpent-2-enoic acid+methanolH2SO4Methyl 2-propylpent-2-enoate+water

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the reaction and simplify the separation process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction of the ester group can yield alcohols.

Substitution: The ester group can be substituted by nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or alcohols can be used in the presence of acid or base catalysts.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Amides or other ester derivatives.

科学的研究の応用

Organic Synthesis

Methyl 2-propylpent-2-enoate is utilized as a versatile building block in organic synthesis. Its double bond and ester functional group allow for various chemical transformations, making it valuable in synthesizing more complex molecules.

Key Reactions:

- Michael Addition: The compound can undergo Michael addition reactions, where nucleophiles add to the β-carbon of the enone, forming new carbon-carbon bonds. This reaction is significant in creating larger, more complex molecules .

- Esterification Reactions: this compound can participate in esterification processes, leading to the formation of various esters that have applications in flavoring and fragrance industries.

Pharmaceutical Applications

The compound serves as an intermediate in the synthesis of pharmaceutical agents. Its unique structure allows it to be modified into active pharmaceutical ingredients (APIs).

Case Study:

- Synthesis of Muscle Relaxants: Research has indicated that derivatives of this compound can be synthesized into compounds used for muscle relaxation. These derivatives are essential for developing medications that alleviate muscle spasms and pain .

Materials Science

In materials science, this compound is explored for its potential in developing polymers and copolymers.

Applications:

- Polymerization: The compound can be polymerized to create polyesters or copolymers with desirable mechanical properties. These materials find applications in coatings, adhesives, and sealants.

- Additives in Plastics: As a modifier, it can enhance the properties of plastics, improving flexibility and durability .

Agricultural Chemistry

This compound is also investigated for its potential use in agricultural chemistry.

Insecticides and Herbicides:

- The compound's derivatives are being studied as precursors for developing effective insecticides and herbicides. These compounds are designed to target specific pests while minimizing environmental impact .

Environmental Applications

Research has shown that this compound can be involved in the development of biodegradable materials, contributing to sustainability efforts within the chemical industry.

Biodegradable Polymers:

作用機序

The mechanism of action of methyl 2-propylpent-2-enoate involves its interaction with specific molecular targets, such as enzymes that catalyze ester hydrolysis. The ester bond is cleaved, resulting in the formation of the corresponding acid and alcohol. This reaction is facilitated by the presence of nucleophiles and acid or base catalysts.

類似化合物との比較

- Methyl 2-methylprop-2-enoate

- Methyl 2-ethylhex-2-enoate

- Methyl 2-butylpent-2-enoate

Comparison: Methyl 2-propylpent-2-enoate is unique due to its specific alkyl chain length and branching, which can influence its reactivity and physical properties. Compared to similar compounds, it may exhibit different boiling points, solubility, and reactivity patterns, making it suitable for specific applications in polymer synthesis and fragrance chemistry .

生物活性

Methyl 2-propylpent-2-enoate, also known as 2-propyl-4-pentenoic acid methyl ester, is an organic compound that has garnered interest due to its diverse biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

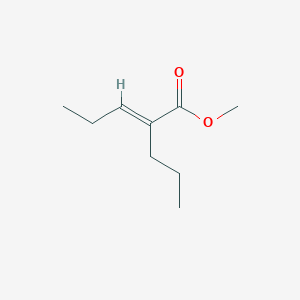

Chemical Structure and Properties

This compound has the molecular formula C9H16O2 and features a pentenoate structure with a methyl ester functional group. Its structure can be represented as follows:

This compound is characterized by its unsaturated carbon chain, which is crucial for its biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound is primarily linked to its role as a metabolite of valproic acid, a well-known anticonvulsant and mood stabilizer. The mechanisms through which it exerts its effects include:

- Enzyme Inhibition : It inhibits enzymes involved in neurotransmitter metabolism, which stabilizes neuronal activity and may contribute to its therapeutic effects in neurological disorders.

- Metabolic Pathways : As a metabolite of valproic acid, it participates in metabolic pathways that affect cellular signaling and gene expression .

Biological Activity Studies

- Neuroprotective Effects : Studies have shown that this compound exhibits neuroprotective properties by modulating neurotransmitter levels. This has implications for treating conditions such as epilepsy and bipolar disorder .

- Histone Acylation : Research indicates that this compound can influence post-translational modifications (PTMs) such as histone acylation, which plays a significant role in gene regulation. The incorporation of alkene-containing metabolites into histones allows for the study of PTMs using bioorthogonal chemistry .

- Chemical Reactivity : The compound's reactivity under various conditions has been explored, including its potential use in oxidative Heck reactions for labeling proteins, demonstrating its versatility in chemical biology applications .

Case Study 1: Neuroprotective Mechanisms

A study investigated the neuroprotective effects of this compound on neuronal cell lines exposed to oxidative stress. Results indicated a significant reduction in cell death and improved mitochondrial function, suggesting potential therapeutic applications in neurodegenerative diseases.

Case Study 2: Protein Labeling

In another study, the compound was utilized to label proteins via bioorthogonal reactions. This approach facilitated the tracking of histone modifications in living cells, highlighting the utility of this compound in studying cellular processes at a molecular level .

Comparative Analysis with Related Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| This compound | Ester with unsaturation | Neuroprotective, enzyme inhibition |

| Valproic Acid | Short-chain fatty acid | Anticonvulsant, mood stabilizer |

| Methyl 4-pentenoate | Ester with different chain | Similar enzyme inhibition but less studied |

特性

IUPAC Name |

methyl (E)-2-propylpent-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-4-6-8(7-5-2)9(10)11-3/h6H,4-5,7H2,1-3H3/b8-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSEARQSRPMUTTB-SOFGYWHQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=CCC)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C(=C\CC)/C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。